molecular formula C11H11ClN2O2 B13754012 N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride CAS No. 73932-40-8

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride

Cat. No.: B13754012
CAS No.: 73932-40-8
M. Wt: 238.67 g/mol
InChI Key: OFYDKYMFMIFCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride typically involves the reaction of 4-hydroxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-benzoyl imidazole.

    Reduction: Formation of 4-hydroxybenzyl imidazole.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzyl imidazole
  • 4-Oxo-benzoyl imidazole
  • N-Methylimidazole

Uniqueness

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride is unique due to the presence of both a hydroxyl group and a benzoyl moiety, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

73932-40-8

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C11H10N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)7-13-6-5-12-8-13;/h1-6,8,14H,7H2;1H

InChI Key

OFYDKYMFMIFCAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.